molecular formula C22H24O8 B052052 Isobyakangelicin angelate CAS No. 116988-91-1

Isobyakangelicin angelate

Cat. No. B052052
M. Wt: 416.4 g/mol
InChI Key: VTMREZQNDKWTII-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobyakangelicin angelate is a naturally occurring compound found in plants such as Angelica gigas Nakai and Angelica dahurica. It has gained significant attention in recent years due to its potential therapeutic properties.

Scientific Research Applications

Chromatographic Analysis and Compound Isolation

Isobyakangelicin angelate has been identified as one of the main furanocoumarins isolated from the roots of Peucedanum palustre. A study optimized the mobile phase for the separation of this compound along with other main constituents using RP-HPLC (Reversed Phase High-Performance Liquid Chromatography). The method was demonstrated to be applicable for quantitative determination of these compounds, with the purity and identity of the peaks being confirmed by diode-array detection and comparison with standards (Vuorela et al., 1989). Additionally, new furocoumarin glycosides, including isobyakangelicin derivatives, were isolated from Angelica archangelica subsp. litoralis, with their structures established mainly by spectroscopic methods (Thastrup & Lemmich, 1983).

Medicinal and Therapeutic Research

Isobyakangelicin angelate was also identified among the coumarins isolated from the roots of Angelica archangelica. The extraction and isolation process employed techniques such as medium pressure liquid chromatography (MPLC) and was guided by thin-layer chromatography and high-performance liquid chromatography preassays. Importantly, the isolated coumarins, including isobyakangelicin angelate, exhibited calcium antagonistic activity, which was validated using a rat pituitary cell model (Härmälä et al., 1992). Moreover, Byakangelicin, a compound related to isobyakangelicin, was found to induce cytochrome P450 3A4 expression via transactivation of pregnane X receptors in human hepatocytes, highlighting its potential in affecting drug metabolism (Yang et al., 2011).

Analytical and Biochemical Studies

Isobyakangelicin angelate has been involved in studies aimed at understanding the functional impact of alternative splicing on human protein isoforms, where it likely serves as a model or target compound in the assessment of cellular responses and diversity of biological functions. The research underscores the integration of genomic, proteomic, functional, and contextual information as crucial in supporting isoform-based modeling and analysis (Sulakhe et al., 2019).

Biosynthesis and Enzymatic Studies

In a study on the biosynthesis of angelyl-CoA in Saccharomyces cerevisiae, the angelyl-CoA, a CoA-activated form of angelic acid, was produced. The angelic acid moiety is known to be an essential modification in many biologically active products, known as angelates, which include isobyakangelicin angelate. The study demonstrates the potential of microbial production as an alternative for the development of therapeutics, leveraging the biosynthetic pathways of microorganisms like S. cerevisiae (Callari et al., 2018).

properties

CAS RN

116988-91-1

Product Name

Isobyakangelicin angelate

Molecular Formula

C22H24O8

Molecular Weight

416.4 g/mol

IUPAC Name

[3-hydroxy-1-(9-methoxy-7-oxofuro[3,2-g]chromen-4-yl)oxy-3-methylbutan-2-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C22H24O8/c1-6-12(2)21(24)29-15(22(3,4)25)11-28-17-13-7-8-16(23)30-19(13)20(26-5)18-14(17)9-10-27-18/h6-10,15,25H,11H2,1-5H3/b12-6-

InChI Key

VTMREZQNDKWTII-SDQBBNPISA-N

Isomeric SMILES

C/C=C(/C)\C(=O)OC(COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC)C(C)(C)O

SMILES

CC=C(C)C(=O)OC(COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC)C(C)(C)O

Canonical SMILES

CC=C(C)C(=O)OC(COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC)C(C)(C)O

synonyms

isobyakangelicin angelate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isobyakangelicin angelate
Reactant of Route 2
Reactant of Route 2
Isobyakangelicin angelate
Reactant of Route 3
Isobyakangelicin angelate
Reactant of Route 4
Isobyakangelicin angelate
Reactant of Route 5
Isobyakangelicin angelate
Reactant of Route 6
Reactant of Route 6
Isobyakangelicin angelate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.